

Preparation of Acid Brown 14 Working Solution: Application Notes and Protocols

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Compound of Interest

Compound Name: Acid Brown 14

Cat. No.: B1668934

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This document provides detailed application notes and protocols for the preparation of an **Acid Brown 14** working solution for use in various laboratory applications, including as a counterstain in histology and for protein staining.

Physicochemical and Application Data of Acid Brown 14

Acid Brown 14 is a water-soluble, reddish-brown diazo acid dye.[1] It is commonly utilized in the textile and leather industries for dyeing nylon, wool, and leather.[2][3] In a laboratory setting, its anionic nature allows it to bind to cationic components of tissues, such as proteins in the cytoplasm and connective tissue, making it a candidate for use as a counterstain in various histological techniques.[4]

Property	Value	Reference
C.I. Name	Acid Brown 14	[2]
C.I. Number	20195	[2]
CAS Number	5850-16-8	[2]
Chemical Class	Double Azo	[2]
Molecular Formula	$C_{26}H_{16}N_4Na_2O_8S_2$	[3]
Molecular Weight	622.54 g/mol	[3]
Appearance	Red-brown powder	[3]
Solubility in Water	1.55 g/L at 20°C	[4]

Experimental Protocols

I. Preparation of a 1% (w/v) Acid Brown 14 Stock Solution

This protocol outlines the preparation of a 1% (weight/volume) stock solution of **Acid Brown 14**, which can be stored and diluted to prepare working solutions.

Materials:

- **Acid Brown 14** powder (C.I. 20195)
- Distilled or deionized water
- Analytical balance
- Weighing paper or boat
- Spatula
- 100 mL volumetric flask
- Beaker

- Glass stirring rod
- Hot plate or magnetic stirrer with heating capabilities (optional)
- Storage bottle (amber glass recommended)[5]

Procedure:

- **Weighing the Dye:** Accurately weigh 1.0 g of **Acid Brown 14** powder using an analytical balance.
- **Making a Paste:** Transfer the weighed powder to a beaker. Add a small amount of cool, distilled water (e.g., 5-10 mL) and use a glass stirring rod to create a smooth paste. This prevents the formation of clumps when a larger volume of water is added.[6]
- **Dissolving the Dye:** Gradually add approximately 80 mL of hot distilled water to the beaker while continuously stirring. Gentle heating on a hot plate or using a magnetic stirrer can aid in complete dissolution.[6] Some acid dyes may require warming to fully dissolve.[7]
- **Final Volume Adjustment:** Once the dye is completely dissolved, carefully transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask to ensure a quantitative transfer.
- **Cooling and Dilution to Volume:** Allow the solution to cool to room temperature. Then, add distilled water to the volumetric flask until the bottom of the meniscus reaches the 100 mL calibration mark.
- **Mixing and Storage:** Stopper the flask and invert it several times to ensure the solution is thoroughly mixed. Transfer the 1% stock solution to a clearly labeled amber glass bottle for storage.

Storage and Stability: Store the 1% **Acid Brown 14** stock solution in a cool, dark place.[5]

Generally, acid dye stock solutions are stable for up to 6 months.[7] If any precipitation occurs during storage, the solution can often be restored by gentle warming.[8]

II. Preparation of an Acid Brown 14 Working Solution for Histological Staining (0.1% w/v with Acetic Acid)

This protocol describes the preparation of a 0.1% (w/v) **Acid Brown 14** working solution with the addition of acetic acid to create an acidic environment, which enhances staining intensity for histological applications.

Materials:

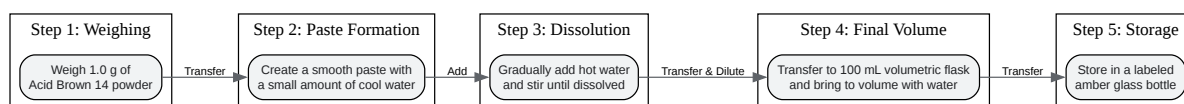
- 1% (w/v) **Acid Brown 14** stock solution
- Distilled or deionized water
- Glacial acetic acid
- Graduated cylinders (10 mL and 100 mL)
- Beaker
- Glass stirring rod
- pH meter or pH indicator strips

Procedure:

- **Dilution of Stock Solution:** In a beaker, dilute 10 mL of the 1% (w/v) **Acid Brown 14** stock solution with 90 mL of distilled water to obtain a 0.1% (w/v) solution.
- **Acidification:** While stirring, add 1 mL of glacial acetic acid to the 100 mL of 0.1% **Acid Brown 14** solution. This will result in a final acetic acid concentration of approximately 1%. The use of an acid like vinegar (acetic acid) helps to set the color in protein fibers.[9]
- **pH Verification (Optional but Recommended):** Check the pH of the working solution using a pH meter or pH indicator strips. For many acid dyes used in histology, a pH between 2.5 and 3.5 is optimal for staining. Adjust the pH if necessary by adding more acetic acid dropwise.
- **Filtration (Optional):** If any particulate matter is observed, filter the solution through Whatman No. 1 filter paper before use to prevent background staining.

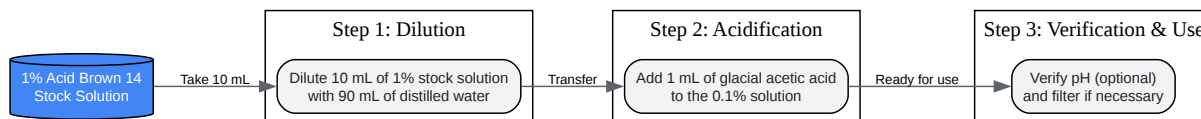
Application as a Counterstain: This **Acid Brown 14** working solution can be used as a counterstain after a primary stain (e.g., hematoxylin). The typical staining time is 1-5 minutes, followed by rinsing with water. The exact timing may need to be optimized depending on the tissue type and the desired staining intensity.

Diagrams



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Caption: Workflow for preparing a 1% (w/v) **Acid Brown 14** stock solution.



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Caption: Workflow for preparing a 0.1% (w/v) **Acid Brown 14** working solution.

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